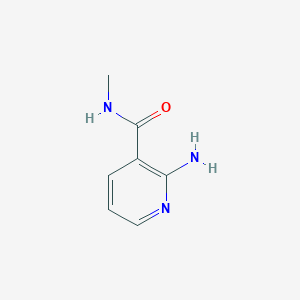

2-氨基-N-甲基烟酰胺

描述

2-Amino-N-methylnicotinamide (2-ANMN) is a naturally occurring compound found in the human body that has been studied for its potential therapeutic and pharmacological properties. 2-ANMN is a derivative of nicotinamide, and is a structural analog of the coenzyme nicotinamide adenine dinucleotide (NAD). It is an important intermediate in the biosynthesis of NAD and is involved in the regulation of energy metabolism. 2-ANMN has been studied for its potential to treat a variety of diseases, including diabetes, cancer, and neurological disorders.

科学研究应用

代谢调节和疾病机制

- 胰岛素抵抗和2型糖尿病:研究表明,烟酰胺-N-甲基转移酶(NNMT)表达与2-氨基-N-甲基烟酰胺代谢相关的酶之间存在联系,与胰岛素抵抗有关。脂肪组织中NNMT表达增加与胰岛素抵抗和2型糖尿病相关,暗示可能是代谢性疾病的潜在生物标志(Kannt et al., 2015)。此外,烟酰胺过载,可能导致较高的N-甲基烟酰胺水平,已与氧化应激和胰岛素抵抗联系起来,提出在2型糖尿病发展中的作用(Shi-sheng Zhou et al., 2009)。

治疗潜力

- 抗炎和血管舒张效应:1-甲基烟酰胺(MNA+),烟酰胺的代谢产物,结构上与2-氨基-N-甲基烟酰胺相关,已显示出强大的抗炎特性和改善内皮依赖性血管舒张的能力。这些效应表明在心血管疾病和与内皮功能障碍相关的病症中具有治疗潜力(Domagala et al., 2012),(Brzozowski et al., 2008)。

- 癌转移预防:对1-甲基烟酰胺及其结构类似物1,4-二甲基吡啶的研究突出了它们在预防癌症转移方面的潜力,特别是在乳腺癌中,可能通过影响前列环素(PGI2)途径和与肿瘤生长和扩散相关的其他机制(Błażejczyk等,2016)。

机制洞见和生物功能

- 在内皮功能中的作用:该化合物对内皮功能的影响及其减缓动脉粥样硬化的潜力已经研究,研究结果表明通过调节ADMA-DDAH轴改善内皮功能障碍(Jiang et al., 2016)。这种机制涉及一氧化氮可用性的调节,并暗示了心血管保护的新途径。

- 解毒途径:NNMT在代谢内源和外源化合物方面的作用暗示了一条解毒途径,可以防止潜在有害代谢物的积累,从而影响疾病的发病或进展(Thomas et al., 2016)。

作用机制

Target of Action

The primary target of 2-Amino-N-methylnicotinamide is Nicotinamide N-Methyltransferase (NNMT) . This metabolic enzyme plays a crucial role in controlling methylation potential, impacting DNA and histone epigenetic modification .

Mode of Action

2-Amino-N-methylnicotinamide interacts with its target, Nicotinamide N-Methyltransferase, to regulate methylation potential. This interaction impacts DNA and histone epigenetic modification

Biochemical Pathways

2-Amino-N-methylnicotinamide affects the biochemical pathways related to methylation potential and the degradation of nicotinamide . It has been implicated in the regulation of multiple metabolic pathways in tissues such as adipose and liver .

Pharmacokinetics

It is known that n-methylnicotinamide, a related compound, is excreted in the urine

Result of Action

The molecular and cellular effects of 2-Amino-N-methylnicotinamide’s action are complex and context-dependent. It has been shown that Nicotinamide N-Methyltransferase knockdown significantly decreases tumorigenesis and chemoresistance capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-methylnicotinamide. For instance, Nicotinamide N-Methyltransferase has been shown to increase energy expenditure in a cell-autonomous manner, suggesting that diet-induced obesity and type 2 diabetes could potentially influence the action of 2-Amino-N-methylnicotinamide .

生化分析

Biochemical Properties

2-Amino-N-methylnicotinamide is involved in several biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide, using S-adenosyl methionine (SAM) as the methyl donor . This reaction is crucial for maintaining the balance of nicotinamide adenine dinucleotide (NAD+) levels in cells. The enzymatic activity of NNMT, facilitated by 2-Amino-N-methylnicotinamide, is essential for preventing the inhibition of NAD±consuming enzymes such as poly-ADP-ribose polymerases (PARPs) and sirtuins (SIRTs) .

Cellular Effects

2-Amino-N-methylnicotinamide has profound effects on various cell types and cellular processes. It influences cell function by regulating metabolic pathways and gene expression. In cancer cells, for instance, NNMT activity, facilitated by 2-Amino-N-methylnicotinamide, is associated with the regulation of multiple metabolic pathways, including lipid metabolism and energy production . This compound also affects cell signaling pathways by modulating the levels of NAD+ and its metabolites, thereby influencing cellular redox states and epigenetic modifications .

Molecular Mechanism

At the molecular level, 2-Amino-N-methylnicotinamide exerts its effects through the methylation of nicotinamide by NNMT. This reaction produces 1-methylnicotinamide, which can be further oxidized to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide . These metabolites play roles in various cellular processes, including the regulation of gene expression and enzyme activity. The binding interactions of 2-Amino-N-methylnicotinamide with NNMT and its subsequent products are crucial for maintaining cellular homeostasis and metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-methylnicotinamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to 2-Amino-N-methylnicotinamide can lead to alterations in NAD+ levels and epigenetic states, which may affect cellular metabolism and gene expression . Additionally, the degradation products of 2-Amino-N-methylnicotinamide can have distinct biological activities that contribute to its overall effects .

Dosage Effects in Animal Models

The effects of 2-Amino-N-methylnicotinamide vary with different dosages in animal models. At low doses, this compound can enhance metabolic functions and improve cellular health by maintaining NAD+ levels . At high doses, 2-Amino-N-methylnicotinamide may exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

2-Amino-N-methylnicotinamide is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide, leading to the production of 1-methylnicotinamide and other metabolites . These metabolites play roles in various metabolic processes, including lipid metabolism, energy production, and epigenetic regulation . The activity of 2-Amino-N-methylnicotinamide in these pathways is essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of 2-Amino-N-methylnicotinamide within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help regulate the localization and accumulation of 2-Amino-N-methylnicotinamide, ensuring its availability for biochemical reactions . The distribution of this compound within different cellular compartments can influence its activity and overall effects on cellular function .

Subcellular Localization

2-Amino-N-methylnicotinamide is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of 2-Amino-N-methylnicotinamide is crucial for its activity and function, as it determines the accessibility of this compound to its target enzymes and biomolecules .

属性

IUPAC Name |

2-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAUKLIDSVHLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608951 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-87-8 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

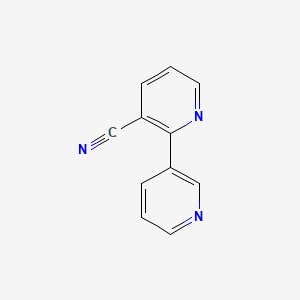

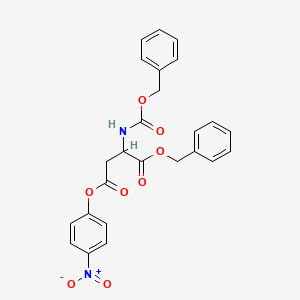

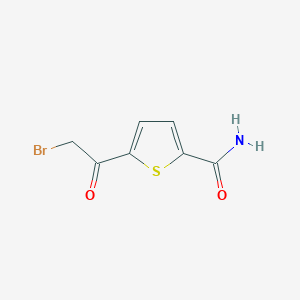

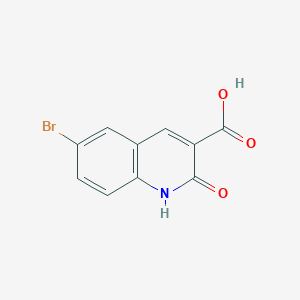

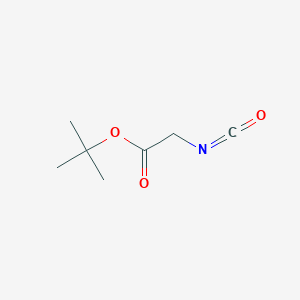

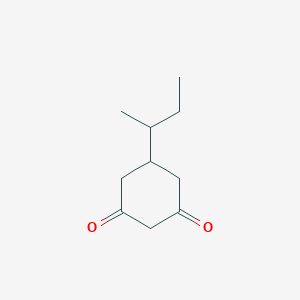

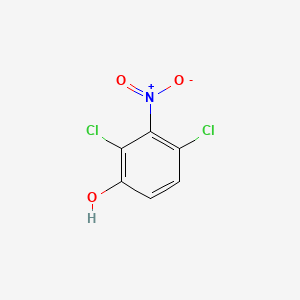

Synthesis routes and methods I

Procedure details

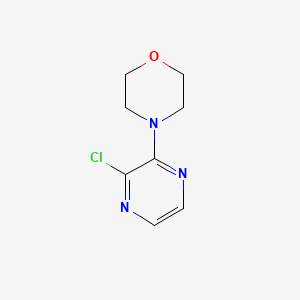

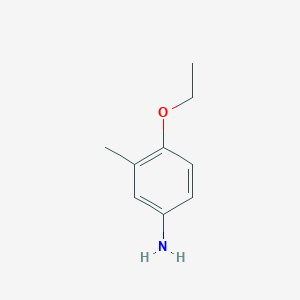

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)